molecular formula C13H12ClNO2 B035361 Ethyl 4-chloro-2-methylquinoline-6-carboxylate CAS No. 100375-87-9

Ethyl 4-chloro-2-methylquinoline-6-carboxylate

Cat. No.: B035361
CAS No.: 100375-87-9
M. Wt: 249.69 g/mol
InChI Key: WWHIKEAYZCGNRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-chloro-2-methylquinoline-6-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C13H12ClNO2 and its molecular weight is 249.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Alkylation Research : It is utilized for studying the alkylation of 4-substituted ethyl 2-oxo-1,2-dihydro-quinoline-3-carboxylic acids (Ukrainets et al., 2006).

  • Synthesis of Organolithium Compounds : Used in synthesizing organolithium compounds with quinolines (Crawforth, Meth–Cohn & Russell, 1972).

  • Phosphorus Oxychloride Reaction Studies : Involved in studying reactions with phosphorus oxychloride (Ukrainets et al., 2009).

  • Photochemistry : Plays a role in synthesizing cycloprop[b]indoles (Ikeda, Matsugashita, Tabusa & Tamura, 1977).

  • Tosylating Agent Properties : Investigated for its tosylating agent properties (Ukrainets, Tkach, Kravtsova & Shishkina, 2008).

  • HIV Integrase Research : Useful in synthesizing key arylquinolines involved in HIV integrase projects (Jentsch et al., 2018).

  • Antibacterial Agent : Shows potential as an antibacterial agent with moderate activity against various bacteria (Balaji et al., 2013).

  • Antimicrobial Activity : The ethyl esters of 2,4-dichloro- and 2-oxo-4-chloroquinoline-3-carboxylic acids exhibit antimicrobial and antiinflammatory activities (Ukrainets et al., 1995).

  • Central Nervous System Research : Found to cause loss of motor control in mice and is relatively toxic (Hung, Janowski & Prager, 1985).

  • Antibacterial Activity against Bacillus subtilis and Vibrio cholera : Exhibits moderate antibacterial activity in vitro (Krishnakumar et al., 2012).

  • Biochemistry and Medicine Applications : Widely used in biochemistry and medicine for studying various biological systems, and as potential antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013).

  • Antimicrobial Agents Synthesis : Utilized in synthesizing antimicrobial agents against various bacteria, fungi, and yeasts (Abdel-Mohsen, 2014).

  • NMR Studies : Synthesized for NMR studies (Podányi et al., 1996).

  • Isoquinoline Ring Synthesis : Aids in new isoquinoline ring synthesis with functionalized substituents (Barr, Dyke & Quessy, 1983).

Properties

IUPAC Name

ethyl 4-chloro-2-methylquinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c1-3-17-13(16)9-4-5-12-10(7-9)11(14)6-8(2)15-12/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHIKEAYZCGNRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C(N=C2C=C1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355056
Record name ethyl 4-chloro-2-methylquinoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100375-87-9
Record name ethyl 4-chloro-2-methylquinoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4-chloro-2-methylquinoline-6-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-chloro-2-methylquinoline-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-chloro-2-methylquinoline-6-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-chloro-2-methylquinoline-6-carboxylate
Reactant of Route 4
Ethyl 4-chloro-2-methylquinoline-6-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-chloro-2-methylquinoline-6-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-chloro-2-methylquinoline-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.